molecular formula C22H24N2O5S2 B2669068 4-(4-methanesulfonylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1115924-75-8

4-(4-methanesulfonylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2669068
CAS No.: 1115924-75-8
M. Wt: 460.56
InChI Key: IQSGCYDEAQISNG-UHFFFAOYSA-N
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Description

4-(4-methanesulfonylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methanesulfonylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various chemical conditions.

Biology

Biologically, this compound may exhibit interesting interactions with biological molecules, making it a candidate for studies in enzymology, receptor binding, and cellular signaling pathways.

Medicine

In medicine, benzothiazine derivatives are often investigated for their potential therapeutic effects. This compound could be explored for its activity against specific diseases, its pharmacokinetics, and its safety profile in preclinical and clinical studies.

Industry

Industrially, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals. Its unique chemical properties could make it valuable in various manufacturing processes.

Future Directions

The future directions in the study of this compound would depend on its potential applications. Given the presence of a benzothiadiazine ring, it could be of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methanesulfonylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazine core, followed by the introduction of the methanesulfonylphenyl and methylpiperidine groups. Common reagents used in these reactions include sulfonyl chlorides, piperidine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-methanesulfonylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-(4-methanesulfonylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might modulate biological pathways by binding to these targets and altering their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-methanesulfonylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione include other benzothiazine derivatives with different substituents. Examples might include:

  • 4-(4-chlorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
  • 4-(4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can confer distinct chemical and biological properties. These differences can affect its reactivity, stability, and interactions with biological targets, making it a compound of interest for further study.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[4-(4-methylsulfonylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S2/c1-16-11-13-23(14-12-16)22(25)21-15-24(17-7-9-18(10-8-17)30(2,26)27)19-5-3-4-6-20(19)31(21,28)29/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSGCYDEAQISNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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